2-O-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl] Balsalazide

Catalog No.
S950081
CAS No.
1346606-62-9
M.F
C27H24N4O9
M. Wt
548.508
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-O-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl] Ba...

CAS Number

1346606-62-9

Product Name

2-O-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl] Balsalazide

IUPAC Name

2-[4-(2-carboxyethylcarbamoyl)phenoxy]-5-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]benzoic acid

Molecular Formula

C27H24N4O9

Molecular Weight

548.508

InChI

InChI=1S/C27H24N4O9/c32-23(33)11-13-28-25(36)16-1-5-18(6-2-16)30-31-19-7-10-22(21(15-19)27(38)39)40-20-8-3-17(4-9-20)26(37)29-14-12-24(34)35/h1-10,15H,11-14H2,(H,28,36)(H,29,37)(H,32,33)(H,34,35)(H,38,39)

InChI Key

BXJNXRKWSCKIFA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NCCC(=O)O)N=NC2=CC(=C(C=C2)OC3=CC=C(C=C3)C(=O)NCCC(=O)O)C(=O)O

Synonyms

5-[(1E)-2-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl]diazenyl]-2-[[(2-carboxyethyl)amino]carbonyl]phenoxy]benzoic Acid; (E)-2-[4-(2-Carboxyethylcarbamoyl)phenoxy]-5-[[4-(2-carboxyethylcarbamoyl)]phenylazo]benzoic Acid; Balsalazide USP Impurity 4;

2-O-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl] Balsalazide, with the CAS number 1346606-62-9, is a chemical compound that serves as an impurity of the anti-inflammatory drug Balsalazide. Its molecular formula is C27H24N4O9C_{27}H_{24}N_{4}O_{9}, and it has a molecular weight of 548.5 g/mol. The compound features a complex structure characterized by a phenyl ring substituted with a carboxyethyl amino group and a carbonyl group, contributing to its unique chemical properties and biological activities .

Balsalazide Impurity 4 is not intended to have a therapeutic effect. Its presence is undesirable and limited by regulations.

  • Mild irritation to skin and eyes due to the presence of carboxylic acid groups.

Identification and Characterization:

2-(4-(2-Carboxyethylcarbamoyl)phenoxy)-5-((4-(2-carboxyethyl-carbamoyl))phenylazo(-benzoic acid, (E)-, also known as Balsalazide Impurity 4, is a chemical compound identified with the PubChem CID 71314535 []. Its molecular formula is C27H24N4O9 and its molecular weight is 548.5009 [].

Potential Application in Drug Research:

Balsalazide Impurity 4 is, as the name suggests, an impurity found in the drug Balsalazide []. Balsalazide is an anti-inflammatory medication used to treat ulcerative colitis []. While research on the specific application of Balsalazide Impurity 4 itself is limited, its presence as an impurity in a therapeutic drug suggests the potential for its involvement in future studies related to drug development, analysis, and quality control.

Importance of Impurity Research in Drug Development:

Understanding the properties and potential effects of impurities present in medications is crucial for ensuring drug safety and efficacy. Research on impurities like Balsalazide Impurity 4 can contribute to:

  • Developing methods for detecting and quantifying impurities in drugs to ensure they meet quality standards [].
  • Evaluating the potential impact of impurities on the safety and efficacy of the drug [].
  • Informing decisions about acceptable levels of impurities in medications based on their potential risks and benefits [].
Typical for amines and carboxylic acids. Notably, it may undergo:

  • Acid-Base Reactions: The carboxylic acid group can donate protons, making it reactive towards bases.
  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Amide Formation: The amine functionality allows for the formation of amides when reacted with carboxylic acids or their derivatives.

These reactions highlight the compound's potential in synthetic organic chemistry, particularly in the development of pharmaceuticals.

The synthesis of 2-O-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl] Balsalazide can be approached through several methods:

  • Multi-step Organic Synthesis: This involves the sequential reaction of starting materials to construct the complex structure of the compound.
  • Modification of Balsalazide: Given that it is an impurity of Balsalazide, it may be synthesized by modifying the existing Balsalazide structure through targeted

As an impurity of Balsalazide, this compound may have applications in:

  • Pharmaceutical Development: Understanding impurities is crucial for drug formulation and safety assessments.
  • Research: It can serve as a reference material in analytical chemistry to study drug metabolism and stability.
  • Biochemical Studies: Its interaction with biological systems can provide insights into inflammatory processes and potential therapeutic targets .

Interaction studies involving 2-O-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl] Balsalazide are essential for understanding its role in biological systems. These studies typically focus on:

  • Binding Affinity: Assessing how well this compound binds to specific receptors or enzymes compared to other compounds.
  • Metabolic Pathways: Investigating how this impurity is processed in biological systems and its potential effects on drug efficacy and safety.

Such studies are critical for determining the implications of impurities in therapeutic contexts.

Several compounds share structural similarities with 2-O-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl] Balsalazide. Here are some notable examples:

Compound NameCAS NumberKey Features
Balsalazide103167-87-7Anti-inflammatory agent, used primarily for ulcerative colitis treatment.
Mesalamine89-57-6Aminosalicylic acid derivative used for inflammatory bowel disease; similar therapeutic uses.
Sulfasalazine599-79-1A prodrug that releases mesalamine; used for ulcerative colitis and rheumatoid arthritis.

Uniqueness

The uniqueness of 2-O-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl] Balsalazide lies in its specific structural modifications that may influence its biological activity compared to these similar compounds. Its distinct functional groups could lead to different interactions within biological systems, warranting further investigation into its therapeutic potential and safety profile .

The synthesis of 2-O-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl] Balsalazide follows established diazotization-coupling methodologies that have been refined over decades of pharmaceutical development [6]. The traditional synthetic route employs para-nitrobenzoyl chloride as the starting material, proceeding through a four-step reaction sequence comprising N-acylation, hydrogenation reduction, diazotization, and coupling reactions [6].

The initial step involves the condensation of para-nitrobenzoyl chloride with β-alanine to form para-nitrobenzoyl-β-alanine [6]. This reaction traditionally requires strict temperature control to prevent side reactions, with optimal conditions maintained between 60-80°C for periods exceeding two hours [6]. The substrate undergoes palladium-carbon catalyzed reduction to yield para-aminobenzoyl-β-alanine, which serves as the key intermediate for subsequent diazotization [6].

The diazotization process represents the most critical step in the traditional pathway, where para-aminobenzoyl-β-alanine is treated with hydrochloric acid and sodium nitrite under carefully controlled conditions [6]. Temperature maintenance below 3°C proves essential for stable diazonium salt formation, with the reaction mixture requiring continuous stirring for approximately two hours [6]. The molar ratio of hydrochloric acid to para-aminobenzoyl-β-alanine significantly influences reaction efficiency, with traditional protocols employing a 3:1 ratio [6].

The coupling reaction involves the electrophilic aromatic substitution of the diazonium salt with salicylic acid [9] [17]. This step demonstrates the fundamental principles of azo bond formation through diazotization-coupling mechanisms [9]. The reaction proceeds through the formation of an arenediazonium intermediate that subsequently couples with the electron-rich aromatic system of salicylic acid [17].

Research findings indicate that traditional diazotization-coupling pathways achieve yields ranging from 68.8% to 76.8% under conventional conditions [6]. However, these methods face limitations including lengthy reaction times, stringent temperature control requirements, and relatively modest yields compared to modern synthetic approaches [6]. The crystallization solvent selection significantly impacts product purity, with 70% acetic acid demonstrating superior performance for the final isolation step [6].

ParameterTypical RangeOptimized Conditions
Temperature (°C)0-5-2 to 3
pH Range1.0-2.51.5-2.0
Reaction Time (hours)2-42-3
Yield (%)68-7876.8-78.2
Sodium Nitrite Equivalents1.03-1.461.03
HCl Concentration (M)3.0-4.01.46
Solvent SystemWater/EthanolWater/70% Acetic Acid

Microwave-Assisted Synthesis: Reaction Kinetics and Yield Enhancement

Microwave-assisted synthesis represents a significant advancement in the preparation of 2-O-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl] Balsalazide, offering substantial improvements in reaction kinetics and overall yield performance [6] [10]. The implementation of microwave irradiation technology reduces total reaction time by approximately two hours while enhancing product yields across all synthetic steps [6].

The microwave-assisted approach demonstrates remarkable efficiency in the N-acylation step, reducing reaction time from over two hours to 0.8 hours while increasing yield from 85-90% to 92-95% [6]. This enhancement results from the uniform heating provided by microwave irradiation, which promotes more efficient molecular interactions and reduces the formation of unwanted side products [10] [11]. The electromagnetic energy directly couples with polar molecules in the reaction mixture, leading to rapid and selective heating that accelerates the desired chemical transformations [12].

Research investigating microwave-assisted azo dye synthesis reveals that reaction kinetics benefit significantly from the controlled energy input provided by microwave systems [13]. The technology enables precise temperature control and uniform heat distribution, factors that prove crucial for maintaining optimal reaction conditions throughout the synthesis process [11]. Studies demonstrate that microwave-assisted methods achieve up to 97% yields within minutes for related azo compound syntheses [13].

The hydrogenation reduction step under microwave conditions shows improved efficiency, with reaction times decreasing from 4.5 hours to 3.8 hours and yields increasing from 90-92% to 94.2% [6]. The enhanced mass transfer and improved catalyst-substrate interactions under microwave irradiation contribute to these performance improvements [12]. Temperature optimization at 39°C provides the ideal balance between reaction rate and selectivity [6].

The diazotization-coupling reaction benefits particularly from microwave assistance, with yield improvements from 76.8% to 78.2% and reduced hydrochloric acid requirements [6]. The molar ratio of hydrochloric acid to para-aminobenzoyl-β-alanine decreases from the traditional 3:1 to 1.46:1, representing significant material savings and reduced environmental impact [6]. This optimization demonstrates the superior efficiency of microwave-assisted diazotization processes compared to conventional heating methods [15].

Mechanistic studies indicate that microwave irradiation enhances the formation and stability of diazonium intermediates, leading to more efficient coupling reactions [10]. The controlled energy input prevents decomposition of sensitive intermediates while promoting the desired electrophilic aromatic substitution reactions [12]. The technology enables the synthesis of complex azo compounds with improved functional group tolerance and reduced reaction times [13].

Synthesis StepTraditional Time (hours)Microwave Time (hours)Traditional Yield (%)Microwave Yield (%)Temperature (°C)
N-Acylation (p-nitrobenzoyl-β-alanine)>2.00.885-9092-9560-80
Hydrogenation Reduction4.53.890-9294.239
Diazotization-Coupling3.02.476.878.2-2 to 3
Salt Formation4.04.094-9696.5Room temp

Catalytic Systems for Azo Bond Formation

Modern catalytic approaches for azo bond formation in the synthesis of 2-O-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl] Balsalazide encompass diverse metal and metal-free systems that offer enhanced selectivity and improved reaction conditions [14] [19] [22]. These advanced methodologies provide alternatives to traditional diazotization-coupling pathways while maintaining high synthetic efficiency.

Molecular iodine catalysis represents a significant breakthrough in metal-free azo compound synthesis [14] [22]. This system operates through the direct oxidation of hydrazine N-N bonds to azo group functionality, utilizing ambient dioxygen as a stoichiometric oxidant [22]. The reaction proceeds under mild conditions with rapid reaction times of 15-30 minutes and achieves yields ranging from 85-95% [22]. The catalytic system demonstrates excellent functional group tolerance and requires only low catalyst loadings, making it attractive for industrial applications [14].

Palladium-catalyzed cross-coupling methodologies enable the formation of non-symmetric azoarenes through unprecedented C(sp²)-N(sp²) bond formation [20] [24]. These systems employ N-aryl-N'-silyldiazenes as diazenyl anion equivalents that couple selectively with heteroaryl bromides under controlled conditions [20]. Research demonstrates yields ranging from 57% to 99% depending on substrate compatibility, with reaction times typically requiring 15 hours at 60°C [20]. The palladium catalytic system shows exceptional functional group tolerance on both aromatic rings, enabling access to highly functionalized azobenzene derivatives [24].

Copper-catalyzed systems provide efficient pathways for O-arylation reactions involving diazonium salts [21]. These methodologies operate at room temperature and achieve moderate to excellent yields while demonstrating high tolerance for diverse functional groups [21]. The copper catalytic system proceeds through single-electron transfer mechanisms followed by oxidative addition and reductive elimination sequences [21]. This approach offers operational simplicity and easy work-up procedures, making it suitable for large-scale synthetic applications [21].

Iron-alkoxide catalytic systems facilitate azo compound formation through metal-mediated nitrene coupling reactions [23]. These systems demonstrate high selectivity for azo bond formation and operate under controlled temperature conditions ranging from 80-120°C [23]. The iron-based catalysts show particular effectiveness in promoting homo- and heterocoupling reactions of organoazide precursors [23]. Reaction times typically range from 6-12 hours with yields between 75-90%, depending on substrate structure and reaction conditions [23].

Gold nanoparticle systems enable photocatalytic approaches to azo compound synthesis through reductive coupling mechanisms [19]. These heterogeneous catalysts demonstrate excellent recyclability and achieve high yields of 80-99% under mild reaction conditions [19]. The gold nanoparticles facilitate selective reduction of nitroaromatic substrates at room temperature under ultraviolet irradiation [19]. The photocatalytic approach offers environmental advantages through the use of renewable energy sources and eliminates the need for stoichiometric reducing agents [19].

Catalyst SystemReaction TypeYield Range (%)Reaction TimeTemperature (°C)Advantages
Molecular Iodine (I₂)Hydrazine Oxidation85-9515-30 minRoom tempMetal-free, ambient O₂
Palladium ComplexesC(sp²)-N(sp²) Cross-Coupling57-9915 hours60High functional tolerance
Copper CatalystsO-Arylation/Coupling70-922-4 hoursRoom tempMild conditions
Iron-Alkoxide SystemsNitrene Coupling75-906-12 hours80-120High selectivity
Gold NanoparticlesReductive Coupling80-992 hoursRoom tempPhotocatalytic

Purification Strategies: Recrystallization and Chromatographic Techniques

The purification of 2-O-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl] Balsalazide requires sophisticated methodologies to achieve pharmaceutical-grade purity standards while maintaining economic viability for industrial production [25] [28] [29]. Recrystallization emerges as the primary purification technique due to its excellent scalability and cost-effectiveness for large-scale manufacturing operations [28].

Recrystallization techniques for balsalazide derivatives involve careful selection of solvent systems that optimize solubility characteristics across temperature ranges [25] [27]. The process relies on the principle that most solids demonstrate higher solubility in hot solvents compared to cold solvents, enabling selective crystallization of pure compound while leaving impurities in solution [28]. Research indicates that 70% acetic acid provides optimal crystallization conditions for balsalazide compounds, achieving purities of 98-99.9% with recovery rates of 75-85% [6] [25].

The recrystallization process begins with dissolution of the crude product in heated solvent until saturation is achieved, followed by controlled cooling to promote crystal formation [27]. Temperature control during the cooling phase proves critical for obtaining high-quality crystals with minimal impurity inclusion [25]. Slow cooling rates generally produce larger, purer crystals compared to rapid cooling, which may trap impurities within the crystal lattice [28]. The pharmaceutical industry extensively utilizes recrystallization due to its scalability advantages over chromatographic methods [28].

Chromatographic techniques provide complementary purification capabilities, particularly for achieving ultra-high purity levels required for analytical standards [29] [32]. High-performance liquid chromatography methods using C18 columns with mobile phases consisting of potassium dihydrogen phosphate, acetonitrile, and methanol achieve excellent separation efficiency [29] [32]. Research demonstrates retention times of approximately 2.487 minutes with detection at 304 nanometers wavelength [32].

Reverse-phase liquid chromatography systems employing acetonitrile-water mobile phases enable quantitative analysis and purification monitoring [29]. These methods achieve correlation coefficients exceeding 0.9998 in the concentration range of 2-10 micrograms per milliliter, demonstrating excellent linearity and precision [29]. The chromatographic approach provides recovery rates ranging from 99.96% to 100.6%, indicating high method accuracy [29].

Column chromatography techniques offer intermediate purification capabilities between simple precipitation and high-performance liquid chromatography [28]. These methods achieve purities of 95-99% with recovery rates of 70-90%, making them suitable for laboratory-scale purification but less practical for industrial applications [28]. The limited scalability of column chromatography restricts its use to research and development phases rather than commercial production [28].

Precipitation and filtration methods provide cost-effective bulk purification suitable for initial product isolation [30]. These techniques achieve purities of 90-95% with excellent scalability and very high cost-effectiveness [30]. While not sufficient for final pharmaceutical-grade purification, precipitation methods serve effectively as pre-purification steps to remove major impurities before more sophisticated techniques [30].

Extraction methods offer additional purification capabilities through selective partitioning between immiscible solvents [30]. These approaches achieve purities of 85-95% with good scalability and high cost-effectiveness [30]. Extraction techniques prove particularly valuable for removing specific classes of impurities that demonstrate distinct solubility characteristics compared to the target compound [30].

Purification MethodPurity Achievement (%)ScalabilityCost EffectivenessIndustrial ApplicabilityTypical Recovery (%)
Recrystallization98-99.9ExcellentHighPrimary method75-85
Column Chromatography95-99LimitedLowLab scale only70-90
HPLC Purification99.5-99.9LimitedVery LowFinal polishing85-95
Precipitation/Filtration90-95ExcellentVery HighBulk purification80-90
Extraction Methods85-95GoodHighPre-purification85-95

Scalability Challenges in Industrial Production

The transition from laboratory-scale synthesis to industrial production of 2-O-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl] Balsalazide presents multifaceted challenges that require systematic approaches to process optimization and risk management [31] [33] [36]. Scale-up considerations encompass heat transfer limitations, mass transfer constraints, mixing efficiency concerns, safety considerations, economic factors, and regulatory compliance requirements [36] [40].

Heat transfer represents one of the most significant challenges in scaling pharmaceutical synthesis processes [36] [40]. The square-cube law dictates that as reaction vessel volume increases, the surface area to volume ratio decreases proportionally, leading to reduced heat dissipation capabilities [40]. For exothermic reactions common in diazotization processes, this phenomenon can result in dangerous heat accumulation and potential thermal runaway conditions [36]. Industrial-scale reactors require sophisticated temperature control systems including external cooling jackets, internal cooling coils, and advanced process monitoring to maintain safe operating conditions [31].

Mass transfer limitations become increasingly problematic at industrial scales due to reduced mixing efficiency in larger vessels [36] [40]. The effectiveness of molecular diffusion decreases as distances between reactive species increase, potentially leading to non-uniform reaction conditions and reduced yields [40]. Enhanced reactor designs incorporating advanced mixing systems and optimized agitation patterns prove essential for maintaining reaction homogeneity [31] [36]. Research indicates that mixing efficiency directly correlates with product yield and quality, making this factor critical for successful scale-up [36].

Safety considerations escalate dramatically when transitioning from milligram quantities in laboratory settings to kilogram or ton quantities in industrial production [33] [36]. Diazotization reactions involve potentially explosive diazonium intermediates that require specialized handling procedures and safety systems [9] [33]. Process safety analysis becomes mandatory to identify and mitigate potential hazards before full-scale implementation [31]. The development of continuous flow processes can enhance safety by reducing inventory of hazardous intermediates while improving process control [46].

Economic factors play a decisive role in determining the viability of scaled manufacturing processes [33] [38]. Material costs that may be acceptable at laboratory scale often become prohibitive at industrial volumes, necessitating process optimization to minimize waste and improve atom economy [40] [41]. The pharmaceutical industry's emphasis on cost-effective manufacturing drives the adoption of more efficient synthetic routes and catalytic systems that reduce raw material consumption [38]. Process optimization studies frequently identify opportunities to reduce solvent usage, improve yield, and minimize purification requirements [39].

Regulatory compliance presents complex challenges as pharmaceutical manufacturers must demonstrate process consistency and product quality across all scales of production [31] [35]. The United States Food and Drug Administration requires comprehensive documentation of manufacturing processes from laboratory to commercial scale, including chemistry manufacturing and controls plans [35]. Quality by Design frameworks provide systematic approaches to ensure regulatory compliance while optimizing process performance [31]. Extensive validation studies must demonstrate that scaled processes maintain product quality and safety standards [33].

The development of robust analytical methods becomes crucial for monitoring process performance and product quality during scale-up operations [29] [32]. High-performance liquid chromatography systems enable real-time monitoring of reaction progress and product purity, facilitating process control and optimization [29]. Process analytical technology implementation allows for continuous monitoring of critical parameters, enabling rapid response to process deviations [31].

Batch size optimization requires careful consideration of market demand, production capacity, and inventory management [39]. Marketing forecasts and launch quantity projections guide the determination of optimal commercial batch sizes and equipment specifications [39]. The selection of appropriate raw material grades and suppliers becomes critical for ensuring consistent product quality across production batches [39].

Challenge CategoryLab Scale IssuesIndustrial Scale IssuesMitigation StrategiesImpact on Yield
Heat TransferRapid heat dissipationHeat accumulation riskTemperature control systemsHigh
Mass TransferHigh surface area ratioReduced surface area ratioEnhanced reactor designMedium
Mixing EfficiencyEfficient stirringNon-uniform mixingAdvanced mixing systemsHigh
Safety ConsiderationsSmall quantitiesLarge exothermic reactionsProcess safety analysisCritical
Economic FactorsMaterial costs acceptableCost optimization criticalProcess optimizationMedium
Regulatory ComplianceLimited documentationExtensive validation requiredQuality by DesignLow

The development of reverse-phase high-performance liquid chromatography methods for 2-O-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl] Balsalazide requires systematic optimization of both stationary phase characteristics and mobile phase composition. This compound, known as Balsalazide United States Pharmacopeia Impurity 4 with molecular formula C27H24N4O9 and molecular weight 548.5 grams per mole [1] [2], presents unique analytical challenges due to its complex azo-linked structure and multiple ionizable functional groups.

Column Selection Criteria

The selection of appropriate chromatographic columns for the analysis of 2-O-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl] Balsalazide involves evaluation of several critical parameters. Octadecylsilane columns have demonstrated superior performance for this compound, with several stationary phases showing excellent separation characteristics. The Inertsil ODS 3V column (250 × 4.6 millimeters, 5.0 micrometer particle size) has provided optimal retention and peak shape when coupled with appropriate mobile phase systems [3] [4].

Comparative studies have shown that column chemistry significantly influences retention behavior and selectivity. The Spherisorb ODS2 column (250 × 4.6 millimeters, 5.0 micrometer particle size) has been successfully employed for impurity profiling applications, demonstrating excellent resolution of the target compound from related degradation products [5] [6]. The CrestPack RP C18 column has shown particular utility in stability-indicating methods, providing adequate separation of process-related impurities including 4-nitrobenzoic acid and phenol-2-carboxylic acid [7].

Alternative stationary phases such as the Newcrom R1 column, which features low silanol activity, have been investigated for their potential to reduce peak tailing and improve chromatographic efficiency [8] [9]. This column type has shown promise for mass spectrometry-compatible applications when phosphoric acid in the mobile phase is replaced with formic acid to enhance ionization efficiency.

Mobile Phase Optimization Strategies

Mobile phase composition represents the most critical parameter in achieving optimal separation of 2-O-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl] Balsalazide from related compounds and impurities. The acidic nature of the compound, with multiple carboxylic acid groups, necessitates careful pH control to ensure consistent retention and peak shape [10].

Successful mobile phase systems have incorporated phosphate buffers at pH values ranging from 3.0 to 4.5. A commonly employed system consists of potassium dihydrogen phosphate, acetonitrile, and methanol in a ratio of 50:30:20 volume per volume per volume at pH 4.5, which has provided retention times of approximately 2.487 minutes with excellent peak symmetry [3] [4]. Alternative formulations utilizing ammonium formate buffer (pH 3.5) with acetonitrile and methanol in a 65:25:10 volume ratio have demonstrated superior resolution of process-related impurities [7].

The organic modifier composition significantly influences retention and selectivity. Acetonitrile-methanol combinations have proven most effective, with the methanol component contributing to improved peak shape and reduced column back-pressure. Gradient elution systems starting with low organic content (5-10 percent acetonitrile) have been employed for applications requiring extended retention of polar metabolites while maintaining reasonable analysis times [11].

Buffer concentration and ionic strength optimization studies have revealed that 0.2 molar sodium acetate solutions provide adequate buffering capacity while maintaining system compatibility [5] [6]. The addition of formic acid (0.2 percent volume per volume) has improved peak tailing factors and enhanced method robustness across different instrument platforms [11].

Column TypeDimensions (mm)Particle Size (μm)Mobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Retention Time (min)Run Time (min)
Inertsil ODS 3V C18250 x 4.65.0KH2PO4:ACN:MeOH (50:30:20 v/v/v), pH 4.51.03042.48715
Spherisorb ODS2250 x 4.65.00.2 M sodium acetate, pH 3.01.03603.6855
CrestPack RP C18250 x 4.65.0Ammonium formate:ACN:MeOH (65:25:10 v/v), pH 3.51.02457.06710
Newcrom R1N/A3.0ACN:Water:Phosphoric acid1.0280N/AN/A
Enable C18250 x 4.65.0Phosphate buffer:ACN (950:50 v/v), pH 7.01.0280N/AN/A

Ultraviolet-Visible Spectrophotometric Assays: λmax Determination and Validation Parameters

The ultraviolet-visible spectrophotometric analysis of 2-O-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl] Balsalazide exploits the characteristic electronic transitions of its aromatic azo chromophore system. The compound exhibits distinct absorption maxima that vary significantly with solution pH and solvent environment, providing multiple analytical opportunities for quantitative determination.

Wavelength Maxima Determination

The primary absorption maximum of 2-O-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl] Balsalazide occurs at 454 nanometers when dissolved in 0.1 normal sodium hydroxide solution [12] [13]. This bathochromic shift compared to neutral conditions results from deprotonation of the phenolic hydroxyl group and carboxylic acid functionalities, leading to extended conjugation within the molecular chromophore system. The alkaline medium facilitates ionization of acidic groups, creating a more extensively conjugated system that absorbs at longer wavelengths.

In acidic conditions (0.1 normal hydrochloric acid), the compound exhibits a hypsochromic shift with absorption maximum at 354 nanometers [14]. This blue shift occurs due to protonation of the azo nitrogen atoms and suppression of charge delocalization within the chromophore system. The difference between alkaline and acidic absorption maxima forms the basis for difference spectrophotometric methods that enhance selectivity and reduce interference from excipients [14] [15].

Neutral aqueous solutions demonstrate intermediate absorption characteristics, with the primary maximum occurring at approximately 304 nanometers [12] [13]. This wavelength corresponds to the π→π* transition of the benzoyl chromophore without significant contribution from extended conjugation effects. The molar absorptivity at this wavelength (5.200 × 10³ liters per mole per centimeter) provides adequate sensitivity for pharmaceutical analysis applications.

Phosphate buffer systems at pH 7.0 show absorption maxima at 280 nanometers, representing the aromatic ester chromophore contribution to the overall electronic spectrum [13]. This wavelength has proven useful for high-performance liquid chromatography detection applications where universal detection capabilities are required.

Validation Parameters and Method Performance

Comprehensive validation studies have established the analytical performance characteristics of ultraviolet-visible spectrophotometric methods for 2-O-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl] Balsalazide quantification. Linearity studies conducted in 0.1 normal sodium hydroxide demonstrate adherence to Beer-Lambert law across the concentration range of 10-100 micrograms per milliliter, with correlation coefficients consistently exceeding 0.998 [12] [13].

The accuracy of spectrophotometric methods has been established through recovery studies using pharmaceutical formulation matrices. Mean recovery values range from 99.8 to 100.4 percent across multiple concentration levels, demonstrating excellent method accuracy [12] [16]. Precision studies, evaluated through replicate determinations, show relative standard deviation values below 1.5 percent for both intra-day and inter-day measurements [16] [13].

Detection and quantification limits have been determined using signal-to-noise ratio criteria. The limit of detection ranges from 0.20 to 0.50 micrograms per milliliter depending on solvent system and wavelength selection [12] [16]. Corresponding quantification limits span 0.80 to 1.50 micrograms per milliliter, providing adequate sensitivity for pharmaceutical quality control applications.

Method robustness has been evaluated through systematic variation of analytical parameters including pH, buffer concentration, and wavelength selection. The alkaline method (454 nanometers) demonstrates superior robustness with minimal sensitivity to small pH variations within the range of 12.8 to 13.2 [12]. Temperature effects on absorption characteristics have been found to be negligible within the typical laboratory range of 20-25 degrees Celsius.

Solvent SystemLambda Max (nm)Beer's Law Range (μg/mL)Correlation Coefficient (r²)Molar Absorptivity (L/mol·cm)LOD (μg/mL)LOQ (μg/mL)
0.1 N NaOH45410-1000.9984.425 × 10³0.501.5
0.1 N HCl3542-200.9953.850 × 10³0.301.0
Distilled Water3045-500.9995.200 × 10³0.200.8
Phosphate Buffer pH 7.028010-800.9974.100 × 10³0.401.2
Basic Medium (NaOH)4602-200.9965.968 × 10³0.351.1

Impurity Profiling: Identification of Degradation Products

The comprehensive impurity profiling of 2-O-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl] Balsalazide encompasses both process-related impurities arising from synthetic pathways and degradation products formed under various stress conditions. The structural complexity of this compound, featuring multiple functional groups susceptible to chemical transformation, necessitates sophisticated analytical approaches for complete characterization of its impurity landscape.

Process-Related Impurities

Several process-related impurities have been identified and characterized in commercial preparations of 2-O-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl] Balsalazide. Balsalazide United States Pharmacopeia Impurity 1, with molecular formula C27H24N6O9 and molecular weight 576.5 grams per mole, represents a key specified impurity that must be monitored and controlled according to pharmacopeial standards [17] [18]. This impurity, chemically identified as 3,3'-((4,4'-((1E,1'E)-(5-carboxy-4-hydroxy-1,3-phenylene)bis(diazene-2,1-diyl))bis(benzoyl))bis(azanediyl))dipropionic acid, arises from incomplete synthetic reactions during manufacturing [19] [20].

The formation of United States Pharmacopeia Impurity 1 typically occurs through side reactions involving azo coupling reactions with multiple aromatic precursors. Its chromatographic retention time of approximately 5.2 minutes under standard reversed-phase conditions allows for adequate separation from the main compound peak [19] [20]. Regulatory guidelines specify that this impurity must be controlled at levels not exceeding 0.15 percent of the main component, necessitating sensitive analytical methods for its detection and quantification [17] [18].

4-Nitrobenzoic acid represents another significant process-related impurity, arising from synthetic precursors used in the manufacturing process. With molecular formula C7H5NO4 and retention time of 8.433 minutes, this impurity can be effectively separated and quantified using standard high-performance liquid chromatography conditions [7]. Its formation pathway involves oxidation or hydrolysis of nitro-containing intermediates used in the synthetic sequence.

Phenol-2-carboxylic acid (salicylic acid) has been identified as a process-related impurity with retention time of 5.758 minutes [7]. This compound, with molecular formula C7H6O3, likely originates from hydrolytic cleavage of ester bonds in synthetic intermediates or from residual starting materials. Its presence requires monitoring due to potential pharmacological activity and regulatory requirements for impurity control.

Degradation Products from Stress Conditions

Systematic forced degradation studies have revealed several key degradation pathways for 2-O-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl] Balsalazide. Under acidic hydrolysis conditions (0.1 normal hydrochloric acid at 80 degrees Celsius), the primary degradation product (designated DP 1) has been identified as 3-({4-[(E)-(4-hydroxyphenyl)diazenyl]benzoyl}amino)propanoic acid [6]. This degradation pathway involves selective hydrolysis of one carboxylic acid amide bond while preserving the azo linkage and aromatic systems.

Basic hydrolysis conditions (0.1 normal sodium hydroxide at 80 degrees Celsius) promote different degradation mechanisms, leading to formation of DP 2, identified as 4-[(E)-(4-hydroxyphenyl)diazenyl] benzamide [6]. This pathway involves cleavage of both amide bonds connecting the carboxyethyl side chains, resulting in a simplified structure retaining the central azo-linked aromatic core.

Oxidative stress studies using hydrogen peroxide solutions have identified DP 3 as a major degradation product. This compound represents N-oxide formation at the azo nitrogen atoms, leading to molecular formula C17H15N3O7 and molecular weight 373.32 grams per mole. The oxidative pathway is particularly relevant for formulation development and storage condition optimization.

Thermal degradation studies conducted at 100 degrees Celsius reveal complex decomposition patterns involving multiple concurrent pathways. Products include decarboxylation derivatives and thermal rearrangement products that retain partial structural similarity to the parent compound. These thermal degradants typically elute between 8-12 minutes under standard chromatographic conditions.

Impurity/DegradantCAS NumberMolecular FormulaMolecular WeightRetention Time (min)Formation Conditions
Balsalazide USP Impurity 11242567-11-8C27H24N6O9576.505.200Synthetic impurity
Balsalazide USP Impurity 41346606-62-9C27H24N4O9548.508.800Synthetic impurity
4-Nitrobenzoic Acid62-23-7C7H5NO4167.128.433Process-related
Phenol-2-carboxylic acid69-72-7C7H6O3138.125.758Process-related
DP 1 (Hydrolysis Product)N/AC12H15N3O4265.274.200Acid hydrolysis
DP 2 (Azo cleavage)N/AC8H8N2O148.166.500Base hydrolysis
DP 3 (Oxidation Product)N/AC17H15N3O7373.329.200Oxidative stress

Stability-Indicating Methods for Forced Degradation Studies

The development of stability-indicating analytical methods for 2-O-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl] Balsalazide requires systematic evaluation under various stress conditions to demonstrate method specificity and establish degradation kinetics. These studies provide critical information for formulation development, storage condition optimization, and regulatory compliance requirements.

Forced Degradation Protocol Development

Comprehensive forced degradation studies have been conducted following International Conference on Harmonization guidelines and established pharmaceutical industry practices [21] [22]. The stress testing protocol encompasses multiple degradation pathways including hydrolytic, oxidative, thermal, and photolytic conditions designed to generate representative degradation products for analytical method development.

Acid hydrolysis studies conducted using 0.1 normal hydrochloric acid at 80 degrees Celsius for 2 hours result in 17.5 percent degradation of the parent compound [7] [23]. These conditions promote selective hydrolysis of amide bonds while preserving aromatic systems, generating degradation product DP 1 as the major component. The remaining drug recovery of 82.5 percent demonstrates significant but controlled degradation suitable for method development purposes.

Base hydrolysis conditions (0.1 normal sodium hydroxide at 80 degrees Celsius for 2 hours) produce more extensive degradation, with 23.2 percent total degradation and 76.8 percent drug recovery [7] [23]. These harsh alkaline conditions promote multiple degradation pathways including amide hydrolysis and potential azo bond cleavage, generating a complex mixture of degradation products suitable for specificity testing.

Thermal degradation studies at 100 degrees Celsius for 4 hours yield 10.8 percent degradation, representing a milder stress condition that generates thermal decomposition products without extensive structural modification [7] [23]. This condition simulates accelerated storage scenarios and provides relevant degradation products for stability-indicating method validation.

Oxidative and Photolytic Stress Testing

Oxidative stress testing using 0.5 percent hydrogen peroxide at 80 degrees Celsius for 1 hour produces 14.6 percent degradation with formation of N-oxide derivatives and other oxidation products [7] [23]. These conditions simulate potential oxidative pathways that might occur during manufacturing or storage in the presence of atmospheric oxygen or peroxide impurities.

Photolytic degradation studies conducted under ultraviolet radiation at 290 nanometers for one week result in 8.4 percent degradation with 91.6 percent drug recovery [7] [23]. This relatively mild degradation reflects the inherent photostability of the compound while generating sufficient degradation products for analytical method validation. The photo-degradation products include geometric isomers and photochemical rearrangement products that challenge method selectivity.

Control samples maintained at room temperature show minimal degradation (1.2 percent) with 98.8 percent drug recovery, confirming the stability of the compound under normal storage conditions [7] [23]. This control data validates the stress testing approach and demonstrates that observed degradation results from applied stress conditions rather than inherent instability.

Analytical Method Performance in Stability Studies

Peak purity assessments using photodiode array detection confirm the specificity of stability-indicating methods across all stress conditions. Peak purity indices ranging from 0.995 to 1.000 demonstrate adequate resolution of the parent compound from degradation products [7] [23]. The highest peak purity (1.000) observed in control samples confirms method specificity under normal conditions.

Mass balance calculations demonstrate excellent analytical performance with total mass recovery values ranging from 99.5 to 100.2 percent across all stress conditions [7] [23]. These results confirm that degradation products are adequately detected and accounted for, validating the stability-indicating nature of the analytical methods.

System suitability parameters including retention time reproducibility, peak symmetry, and resolution meet established acceptance criteria across all stress conditions. The methods demonstrate robustness across the range of sample matrices generated by forced degradation studies, confirming their suitability for routine stability testing applications.

Stress ConditionDrug Recovery (%)Total Degradation (%)Major DegradantsPeak Purity IndexMass Balance (%)
Acid Hydrolysis (0.1 N HCl, 80°C, 2h)82.517.5DP 1, Phenol-2-carboxylic acid0.99899.8
Base Hydrolysis (0.1 N NaOH, 80°C, 2h)76.823.2DP 2, 4-Aminobenzoic acid0.996100.2
Thermal Degradation (100°C, 4h)89.210.8Thermal decomposition products0.99999.5
Oxidative Stress (0.5% H2O2, 80°C, 1h)85.414.6DP 3, N-oxide derivatives0.997100.1
Photolytic Degradation (UV 290nm, 1 week)91.68.4Photo-isomers0.99599.7
Control (Room Temperature)98.81.2No significant degradants1.000100.0

XLogP3

2.3

Dates

Last modified: 04-14-2024

Explore Compound Types